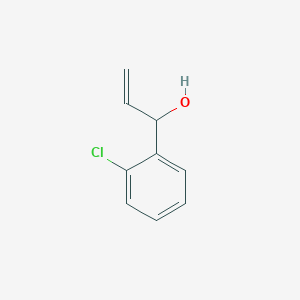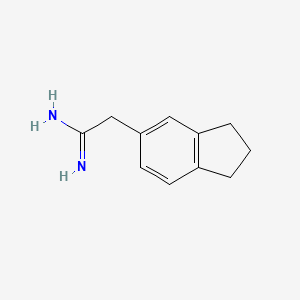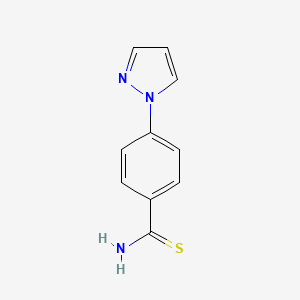
4-(2-Amino-4-methylpentanoyl)piperazin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-4-methylpentanoyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C10H19N3O2. It is a versatile small molecule scaffold used primarily in proteomics research . This compound is known for its unique structure, which includes a piperazine ring and an amino acid derivative, making it a valuable tool in various scientific applications.
準備方法
The synthesis of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one hydrochloride involves several steps. One common method includes the reaction of 4-methylpentanoic acid with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反応の分析
4-(2-Amino-4-methylpentanoyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
科学的研究の応用
4-(2-Amino-4-methylpentanoyl)piperazin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in proteomics research to study protein interactions and functions. It can be used as a probe to investigate enzyme activities and protein-ligand binding.
Medicine: In medicinal chemistry, it serves as a scaffold for designing new drugs with potential therapeutic effects. Its unique structure allows for the modification of various functional groups to enhance drug efficacy and selectivity.
作用機序
The mechanism of action of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
The pathways involved in its mechanism of action depend on the specific target and the context of its use. In proteomics research, it may be used to study signal transduction pathways and protein-protein interactions .
類似化合物との比較
4-(2-Amino-4-methylpentanoyl)piperazin-2-one hydrochloride can be compared with other similar compounds, such as:
4-(2-Amino-4-methylpentanoyl)piperazine: This compound lacks the hydrochloride group but shares a similar core structure. It is used in similar applications but may have different solubility and stability properties.
4-(2-Amino-4-methylpentanoyl)piperidin-2-one: This compound has a piperidine ring instead of a piperazine ring. It may exhibit different biological activities and chemical reactivity due to the structural differences.
4-(2-Amino-4-methylpentanoyl)piperazin-2-thione: This compound contains a thione group instead of a carbonyl group.
The uniqueness of this compound lies in its specific structure, which allows for versatile modifications and applications in various fields of research and industry .
特性
分子式 |
C10H20ClN3O2 |
|---|---|
分子量 |
249.74 g/mol |
IUPAC名 |
4-(2-amino-4-methylpentanoyl)piperazin-2-one;hydrochloride |
InChI |
InChI=1S/C10H19N3O2.ClH/c1-7(2)5-8(11)10(15)13-4-3-12-9(14)6-13;/h7-8H,3-6,11H2,1-2H3,(H,12,14);1H |
InChIキー |
RXIHGIPEHUFMMA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)N1CCNC(=O)C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B13611360.png)


![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride](/img/structure/B13611372.png)


carbohydrazide](/img/structure/B13611391.png)




![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)
